N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide
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Overview
Description
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide is an organic compound with a complex structure that includes both ethyl and methoxy substituents on a phenyl ring, as well as a methylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide
- N-(3-Ethylphenyl)-N~2~-(4-methoxyphenyl)-2-methylalaninamide
Uniqueness
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from similar compounds.
Properties
CAS No. |
90304-67-9 |
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Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-(3-methoxyanilino)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-8-6-9-15(12-14)20-18(22)19(2,3)21-16-10-7-11-17(13-16)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
LREIVSXPZMEOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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